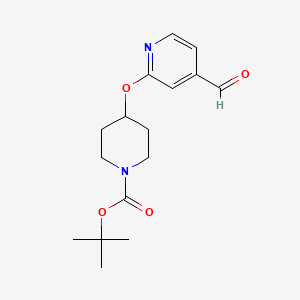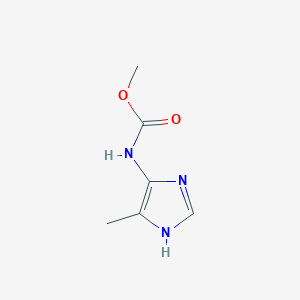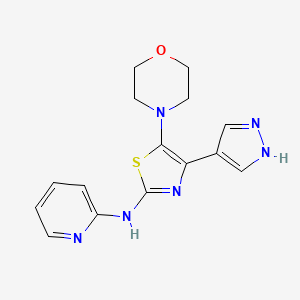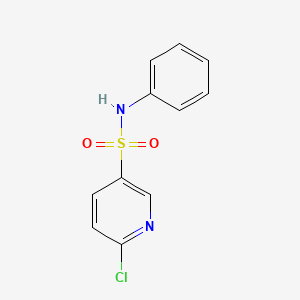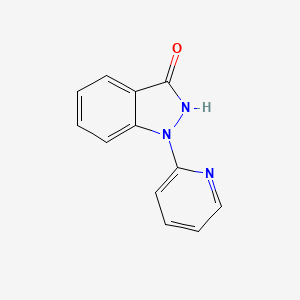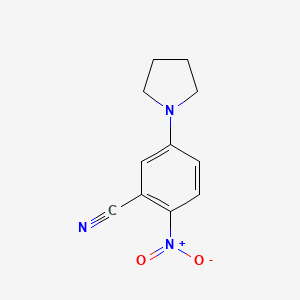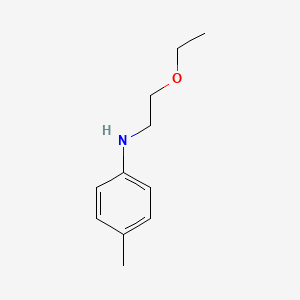
5-(2-thienyl)-1H-indazole-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-thienyl)-1H-indazole-3-amine is a heterocyclic compound that features both an indazole and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new drugs and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-1H-indazole-3-amine typically involves the formation of the indazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a suitable hydrazine derivative with a thiophene-containing aldehyde or ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-thienyl)-1H-indazole-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the indazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, and other functional groups introduced through electrophilic or nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Applications De Recherche Scientifique
5-(2-thienyl)-1H-indazole-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 5-(2-thienyl)-1H-indazole-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-di(2-thienyl)pyrrole: Another heterocyclic compound with similar electronic properties and applications in materials science.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
5-(2-thienyl)-1H-indazole-3-amine is unique due to the combination of the indazole and thiophene rings, which imparts distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H9N3S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
5-thiophen-2-yl-1H-indazol-3-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-8-6-7(10-2-1-5-15-10)3-4-9(8)13-14-11/h1-6H,(H3,12,13,14) |
Clé InChI |
FNWFDFRPNIDEFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC3=C(C=C2)NN=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



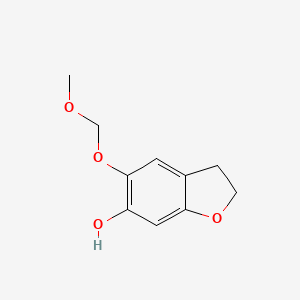
![Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate](/img/structure/B13869294.png)
